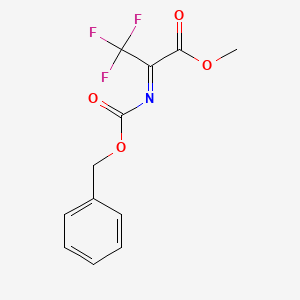

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

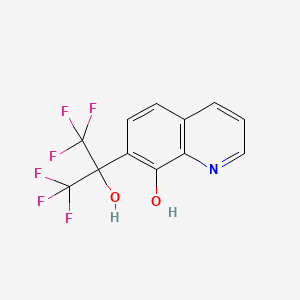

4-Chloro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, a related compound, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a chlorine atom and two nitro groups, along with a carboxylic acid group .Chemical Reactions Analysis

3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis

4-Chloro-3,5-dinitrobenzoic acid has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da . A related compound, 3,5-Dinitrobenzoic acid, is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Applications De Recherche Scientifique

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in reactions such as the Friedel-Crafts acylation, and as a precursor for the synthesis of other compounds. It is also used in the synthesis of dyes, in the synthesis of pharmaceuticals, and as a corrosion inhibitor. In addition, it is used in the synthesis of polymers and to study the properties of polymers.

Mécanisme D'action

Target of Action

Ethyl 4-chloro-3,5-dinitrobenzoate, also known as 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the nitro groups and the ester group make dihedral angles with the benzene ring . This structural configuration may influence its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound forms charge transfer spectra with n-alkane solutions

Result of Action

It’s known that the compound exhibits antifungal activity against certain strains of candida . This suggests that it may have a significant impact at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, in laboratory experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, the compound is highly reactive and can be used in a wide range of reactions. However, the compound is toxic and should be handled with care. In addition, the compound is volatile and can be difficult to work with.

Orientations Futures

There are a number of future directions that can be taken with 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore the potential applications of the compound in other areas, such as the synthesis of pharmaceuticals or the synthesis of polymers. Finally, further research could be conducted to better understand the mechanism of action of the compound.

Méthodes De Synthèse

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%, can be synthesized through a two-step process. First, 4-chlorobenzoic acid is reacted with ethyl nitrite in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester. The reaction is typically carried out at a temperature of 80-100°C. Second, the ethyl ester is reacted with a mixture of nitric acid and sulfuric acid to form the nitrated product. This reaction is usually carried out at a temperature of 120-140°C. The final product is then purified by recrystallization to obtain a 97% pure product.

Safety and Hazards

While specific safety and hazards information for 4-Chloro-3,5-dinitro-benzoic acid ethyl ester is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

ethyl 4-chloro-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWOUEWGAPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)